molecular formula C4H10Cl2N4O B2443994 (2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride CAS No. 2225126-77-0

(2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride

Cat. No.: B2443994
CAS No.: 2225126-77-0
M. Wt: 201.05
InChI Key: CZLXPUOWJSPBSS-HWYNEVGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride” is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It’s worth noting that compounds containing a 1,2,4-triazole ring have been found to exhibit potent inhibitory activities against certain cancer cell lines .


Molecular Structure Analysis

The molecular structure of “this compound” would include a 1,2,4-triazole ring attached to a 2-aminoethanol group. The “2S” indicates that the compound has a specific stereochemistry, meaning that the spatial arrangement of the atoms in the molecule is important .

Scientific Research Applications

Synthesis and Biological Activity

  • Microwave-Assisted Synthesis and Antifungal Activities : A study by Haggam (2021) focused on the efficient synthesis of novel derivatives of 1,2,4-triazole, a component similar to (2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride. These compounds exhibited significant antifungal activities against both Gram-positive and Gram-negative bacteria, highlighting their potential in medicinal chemistry (Haggam, 2021).

Chemical Synthesis and Structure

  • Efficient Synthesis of Triazole Derivatives : Chernyshev, Chernysheva, and Starikova (2010) developed a method for synthesizing triazole derivatives, which are structurally related to the compound . Their work provides insights into the synthesis process and structural properties of such compounds (Chernyshev, Chernysheva, & Starikova, 2010).

  • Microwave-Assisted Synthesis of Propanamides : Tan, Lim, and Dolzhenko (2017) reported a microwave-assisted synthesis approach for 1,2,4-triazole derivatives. This method can be relevant for synthesizing related compounds like this compound (Tan, Lim, & Dolzhenko, 2017).

Antimicrobial Applications

  • Synthesis and Antibacterial Studies : Holla, Gonsalves, and Shenoy (2000) synthesized compounds similar to the subject molecule, demonstrating significant activity against Gram-positive and Gram-negative bacteria. This suggests potential applications of the compound in antibacterial treatments (Holla, Gonsalves, & Shenoy, 2000).

Potential in COVID-19 Research

  • Synthesis and COVID-19 Main Protease Inhibition : Rashdan et al. (2021) explored the synthesis of compounds containing 1,2,3-triazole and 1,3,4-thiadiazole moieties for inhibiting the main protease of COVID-19. This research indicates the relevance of triazole derivatives in developing antiviral drugs, potentially applicable to this compound (Rashdan, Abdelmonsef, Abou-Krisha, & Yousef, 2021).

Structural and Physical Properties

  • Spectroscopic and Structural Studies : Şahin et al. (2014) conducted a detailed study on the structural and spectroscopic properties of compounds with a triazole moiety. This provides a deeper understanding of the physical and chemical characteristics of similar compounds (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Antimicrobial Synthesis

  • Synthesis and Antimicrobial Activity : A study by Haggam (2016) on the synthesis of triazole derivatives under microwave conditions demonstrated notable antimicrobial activity. This research underlines the potential of such compounds in creating new antimicrobial agents (Haggam, 2016).

Safety and Hazards

The safety and hazards associated with “(2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride” are not specified in the sources I found .

Properties

IUPAC Name

(2S)-2-amino-2-(1H-1,2,4-triazol-5-yl)ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O.2ClH/c5-3(1-9)4-6-2-7-8-4;;/h2-3,9H,1,5H2,(H,6,7,8);2*1H/t3-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLXPUOWJSPBSS-HWYNEVGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)C(CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NNC(=N1)[C@@H](CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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